molecular formula C24H24N4O4 B11137703 4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one

4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one

Cat. No.: B11137703
M. Wt: 432.5 g/mol
InChI Key: IWLKKXLYYOZMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by its unique structure, which includes a chromenone core, a triazolopyridine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with an acid anhydride in the presence of a catalyst such as sulfuric acid.

    Introduction of the Triazolopyridine Moiety: The triazolopyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the chromenone core.

    Final Coupling: The final step involves coupling the triazolopyridine and piperidine-modified chromenone through an ether linkage, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromenone core, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,8-Dimethyl-7-[2-oxo-2-(4-{[1,2,4]triazolo[4,3-A]pyridin-3-YL}piperidin-1-YL)ethoxy]-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine moiety is known to bind to certain protein targets, potentially inhibiting their activity. The chromenone core can also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its multifunctional structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

4,8-dimethyl-7-[2-oxo-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethoxy]chromen-2-one

InChI

InChI=1S/C24H24N4O4/c1-15-13-22(30)32-23-16(2)19(7-6-18(15)23)31-14-21(29)27-11-8-17(9-12-27)24-26-25-20-5-3-4-10-28(20)24/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3

InChI Key

IWLKKXLYYOZMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCC(CC3)C4=NN=C5N4C=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.